2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid
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Overview
Description
2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid is a complex organic compound with a molecular formula of C₁₇H₁₂F₂N₄O₃ and a molecular weight of 358.30 g/mol . This compound is characterized by the presence of a cyano group, a difluoromethoxyphenyl group, and a pyrazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the difluoromethoxyphenyl group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the difluoromethoxyphenyl group is coupled with the pyrazole ring.
Addition of the cyanoethyl group: This can be done through a nucleophilic substitution reaction.
Formation of the prop-2-enoic acid moiety: This involves the reaction of the intermediate with acrylonitrile under basic conditions.
Chemical Reactions Analysis
2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano and difluoromethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding carboxylic acids and amines.
Scientific Research Applications
2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid can be compared with similar compounds such as:
(2Z)-2-Cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]acrylic acid: This compound has a similar structure but with a methoxy group instead of a difluoromethoxy group.
(2E)-2-Cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid: This compound has a different phenyl substitution pattern.
Properties
Molecular Formula |
C17H12F2N4O3 |
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Molecular Weight |
358.30 g/mol |
IUPAC Name |
(E)-2-cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]pyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H12F2N4O3/c18-17(19)26-14-4-1-3-11(8-14)15-13(7-12(9-21)16(24)25)10-23(22-15)6-2-5-20/h1,3-4,7-8,10,17H,2,6H2,(H,24,25)/b12-7+ |
InChI Key |
IODDETYBSFVFMW-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N |
Origin of Product |
United States |
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